N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a methoxy group, a methyl group, and a piperidinyl-pyrimidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Introduction of the piperidine group: The piperidine group is introduced through a substitution reaction, often using a piperidine derivative.
Coupling with the acetamide moiety: The final step involves coupling the pyrimidine-piperidine intermediate with the acetamide moiety, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide: can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine and pyrimidine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, amines, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-methylphenyl)-2-methyl-6-phenylpyrimidin-4-amine
- 2-Methoxy-5-methylphenyl isocyanate
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
Uniqueness
N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14-7-8-17(26-3)16(11-14)22-18(25)13-27-19-12-15(2)21-20(23-19)24-9-5-4-6-10-24/h7-8,11-12H,4-6,9-10,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJVNFGOJXXPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.